Lenalidomide-F

Targeted protein degradation Neosubstrate selectivity Molecular glue

Lenalidomide-F (CAS 1884230-69-6) is the 6-fluoro lenalidomide derivative with fundamentally altered neosubstrate selectivity. Unlike lenalidomide or pomalidomide, which degrade SALL4 and PLZF (teratogenic targets), 6-fluoro lenalidomide selectively degrades IKZF1, IKZF3, and CK1α, avoiding off-target developmental toxicity—a selectivity shift not achievable by dose adjustment. Validated in PROTAC constructs LWY713 (FLT3 degrader, DC50=0.64 nM) and QZ2135 (RET degrader). Exhibits superior anti-proliferative potency in MM and 5q MDS cell lines. Non-interchangeable with generic lenalidomide for TPD/PROTAC applications.

Molecular Formula C13H11FN2O3
Molecular Weight 262.24 g/mol
CAS No. 1884230-69-6
Cat. No. B6300045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-F
CAS1884230-69-6
Molecular FormulaC13H11FN2O3
Molecular Weight262.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3F
InChIInChI=1S/C13H11FN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18)
InChIKeyRSDXKDVFVKDIFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lenalidomide-F (CAS 1884230-69-6): A 6-Fluoro Lenalidomide Analog with Altered Neosubstrate Selectivity Profile


Lenalidomide-F, chemically defined as (S)-3-(4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 1884230-69-6), is a 6-position fluorinated derivative of the immunomodulatory drug (IMiD) lenalidomide [1]. The compound belongs to the cereblon (CRBN) E3 ubiquitin ligase modulator class and functions as a molecular glue capable of redirecting the CRL4^CRBN E3 ligase complex to degrade specific neosubstrates . Unlike lenalidomide, which bears an amino group at the 4-position of the isoindolinone ring, Lenalidomide-F incorporates a fluorine atom at the corresponding 4-position (equivalent to the 6-position in alternative nomenclature), a structural modification that substantially alters its neosubstrate degradation selectivity profile [2].

Why Lenalidomide-F Cannot Be Replaced by Unmodified Lenalidomide or Other IMiDs in Targeted Protein Degradation Workflows


Generic substitution of Lenalidomide-F with lenalidomide, pomalidomide, or thalidomide is scientifically unjustified for targeted protein degradation (TPD) and PROTAC development applications. The 6-position fluorine modification in Lenalidomide-F fundamentally alters the neosubstrate degradation signature compared to unmodified lenalidomide [1]. Lenalidomide and pomalidomide degrade a broad panel of neosubstrates including SALL4 and PLZF, which are associated with teratogenicity and off-target developmental toxicity [2]. In contrast, 6-fluoro lenalidomide selectively degrades IKZF1, IKZF3, and CK1α while avoiding degradation of SALL4 and other off-target neosubstrates—a selectivity shift that cannot be achieved by simply adjusting the dose of the parent compound [3]. Furthermore, the distinct electronic and steric properties conferred by fluorine substitution directly influence the ternary complex formation geometry between CRBN, the ligand, and the target protein, rendering Lenalidomide-F a non-interchangeable building block in PROTAC linker conjugation strategies [4].

Quantitative Evidence Differentiating Lenalidomide-F (6-Fluoro Lenalidomide) from Closest Analogs


Lenalidomide-F Demonstrates Altered Neosubstrate Degradation Selectivity Compared to Unmodified Lenalidomide

The 6-fluoro modification in Lenalidomide-F fundamentally alters the neosubstrate degradation selectivity profile relative to unmodified lenalidomide. In HiBiT degradation assays using HEK293T cells, 6-fluoro lenalidomide induced selective degradation of IKZF1, IKZF3, and CK1α, while lenalidomide degraded a broader panel of neosubstrates including SALL4 and PLZF [1]. Notably, 6-fluoro lenalidomide avoided degradation of SALL4, a neosubstrate strongly implicated in the teratogenic effects of IMiDs [2].

Targeted protein degradation Neosubstrate selectivity Molecular glue IKZF1 degradation

6-Fluoro Lenalidomide Exhibits Enhanced Anti-Proliferative Potency in Multiple Myeloma and 5q MDS Cell Lines Relative to Parent Lenalidomide

6-Fluoro lenalidomide demonstrated stronger anti-proliferative effects than unmodified lenalidomide in both multiple myeloma (MM) and 5q myelodysplastic syndrome (5q MDS) derived cell lines [1]. In cell viability assays, 6-fluoro lenalidomide produced a greater reduction in cell proliferation at equivalent concentrations compared to lenalidomide, consistent with its enhanced degradation of IKZF1, IKZF3, and CK1α—neosubstrates directly involved in anti-hematological cancer activity [2].

Anti-proliferative activity Multiple myeloma 5q MDS Hematological malignancy

Lenalidomide-F Serves as an E3 Ligase Ligand Enabling PROTAC-Mediated FLT3 Degradation with DC50 of 0.64 nM

Lenalidomide-F functions as the cereblon-recruiting E3 ligase ligand component in LWY713, a PROTAC-class FLT3 degrader . The LWY713 PROTAC, incorporating Lenalidomide-F as the CRBN-binding moiety, achieves selective FLT3 degradation with a DC50 of 0.64 nM via cereblon- and proteasome-dependent pathways . This application demonstrates that the fluorine-modified lenalidomide scaffold is chemically competent for linker conjugation while retaining CRBN engagement capacity sufficient to drive potent targeted degradation .

PROTAC E3 ligase ligand FLT3 degrader LWY713

Lenalidomide-F is Available at Validated High Purity (≥98%) with Defined Storage Stability for Reproducible Research Applications

Lenalidomide-F (CAS 1884230-69-6) is commercially available with documented purity specifications of NLT 98% from ISO-certified manufacturers, with defined storage conditions of 20°C for 2 years . Alternative sources provide purity of ≥95% minimum with full analytical characterization including molecular weight (262.24 g/mol) and molecular formula (C13H11FN2O3) . The compound is supplied as a solid powder with predicted density of 1.461±0.06 g/cm³ and predicted boiling point of 542.9±50.0°C, suitable for dissolution in DMSO for in vitro applications [1].

Compound purity Quality control Procurement specification Stability

High-Impact Application Scenarios for Lenalidomide-F in Targeted Protein Degradation and Chemical Biology Research


Neosubstrate Selectivity Dissection in CRBN-Dependent Degradation Mechanisms

Researchers investigating the molecular pharmacology of IMiDs and molecular glues should utilize Lenalidomide-F to distinguish between therapeutic and teratogenic degradation pathways. As demonstrated in Nature Communications, 6-fluoro lenalidomide selectively degrades IKZF1, IKZF3, and CK1α while sparing SALL4 and PLZF degradation [1]. This selectivity profile enables mechanistic studies that isolate anti-cancer degradation events from off-target developmental toxicity signals, making Lenalidomide-F an essential comparator tool alongside lenalidomide and pomalidomide in neosubstrate mapping experiments .

PROTAC Development Requiring CRBN-Recruiting E3 Ligase Ligands with Defined Selectivity

PROTAC development programs benefit from Lenalidomide-F as a CRBN-recruiting E3 ligase ligand building block. The compound has been successfully integrated into the LWY713 FLT3 degrader, achieving a DC50 of 0.64 nM [1]. Its fluorine substitution provides distinct chemical properties for linker conjugation strategies compared to unmodified lenalidomide, while maintaining CRBN engagement capacity . Additionally, Lenalidomide-F is incorporated into QZ2135, a RET degrader construct, further validating its utility across multiple PROTAC targets [2].

Comparative Pharmacology Studies in Hematological Malignancy Models

Investigators studying multiple myeloma or 5q myelodysplastic syndrome should employ Lenalidomide-F in comparative cell viability assays alongside lenalidomide and pomalidomide. The compound exhibits stronger anti-proliferative effects than lenalidomide in both MM and 5q MDS cell lines, providing a more potent chemical probe for CRBN-dependent growth inhibition studies [1]. This enhanced potency may enable lower working concentrations and improved assay windows in cell-based screening applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenalidomide-F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.